Direct Violet 47
Description
Historical Context of Direct Dyes in Advanced Chemical Research
The history of direct dyes is a significant chapter in the advancement of industrial and textile chemistry. Before the late 19th century, dyeing processes relied heavily on natural colorants, which were often labor-intensive, and early synthetic dyes required a mordant—a substance used to bind the color to the fabric—to dye cotton fibers. dyestuffscn.comprimachemicals.com This multi-step process was often cumbersome and inefficient. dyestuffscn.com
A revolutionary breakthrough occurred in 1884 with Böttiger's synthesis of Congo Red. dyestuffscn.com This was the first dye that could color cotton and other cellulosic fibers directly from an aqueous solution without the need for a mordant. dyestuffscn.comprimachemicals.com This simplified application process met the needs of the burgeoning textile industry and led to the rapid development of similar dyes. dyestuffscn.comprimachemicals.com Because of their ability to dye fibers directly, they were named "direct dyes." dyestuffscn.com
The early direct dyes were predominantly benzidine-based bisazo structures. dyestuffscn.com Over the decades, as dye synthesis technology advanced, new chemical classes of direct dyes were developed, including those based on aniline (B41778), stilbene, and diaryl urea, as well as non-azo structures, expanding the available color palette and improving dye properties. dyestuffscn.com
Significance of Azo Dyes in Modern Chemical Science and Technology
Direct Violet 47 belongs to the azo dye class, which is the most important and widely used group of synthetic colorants. nih.gov Azo dyes are organic compounds characterized by the presence of one or more azo functional groups (–N=N–), which connect aromatic rings. nih.govwikipedia.org This structural feature is a chromophore that is responsible for the dye's color. nih.gov Azo dyes account for over 60% of all dyes used in various industries. nih.govwikipedia.org
The significance of azo dyes in modern science and technology is multifaceted:
Economic and Industrial Impact : They represent the largest production volume in the dye market due to their cost-effective and relatively simple synthesis, which typically involves diazotization and coupling reactions. nih.govsensientpharma.com
Versatility of Application : Azo dyes are used to color a vast array of materials, including textiles (cotton, wool, silk), paper, and leather. primachemicals.comwikipedia.orgdyespigments.net They also find applications in the food, pharmaceutical, and cosmetics industries. sensientpharma.comdyespigments.net
Broad Color Spectrum : The chemistry of azo dyes allows for the creation of a wide range of vibrant colors, particularly in the yellow, orange, and red portions of the spectrum. wikipedia.orgsensientpharma.com
Technological Roles : Beyond their primary function as colorants, some azo compounds serve as acid-base indicators, such as methyl orange. wikipedia.org They have also been utilized in specialized applications like thermal transfer printing and as the recording layer in some CD-R and DVD-R discs. wikipedia.orgdyespigments.net
The continued study of azo dye chemistry is crucial for developing new colorants with enhanced properties, such as improved lightfastness and wash fastness, and for addressing the environmental impact associated with their widespread use. nih.govcdnsciencepub.com
Scope of Academic Inquiry into this compound and Related Chromophores
Academic and industrial inquiry into this compound focuses on its chemical properties, synthesis, application, and environmental footprint. As a disazo dye, its structure and characteristics are representative of a significant portion of the direct dye class.
Chemical Identity and Properties
This compound is a complex coordination compound, a copper-complexed disazo dye. worlddyevariety.comepa.gov Its fundamental chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 25410 |
| CAS Number | 13011-70-6 |
| Molecular Structure | Double Azo (Disazo) Class |
| Molecular Formula | C₃₃H₃₆N₁₀O₁₇S₄ (Ammonium Salt form) |
| Molecular Weight | 972.96 g/mol |
| Data sourced from World Dye Variety. worlddyevariety.com |
| Property | Description |
| Appearance | Brown Powder |
| Solubility | Soluble in water, yielding a red-light purple solution. Soluble in ethanol. |
| Reactivity | The dye solution turns red in strong sulfuric acid and forms a wine-red precipitate with strong hydrochloric acid. |
| Data sourced from World Dye Variety. worlddyevariety.com |
Synthesis and Application
The synthesis of this compound is a multi-step process involving the diazotization of 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid, which is then coupled with 6-Hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com This is followed by the reduction of the nitro group to an amino group, phosgenation, and a final step of boiling with a copper sulfate (B86663) solution to form the copper complex. worlddyevariety.com Its primary industrial application is the dyeing of cellulosic materials like cotton and viscose, as well as silk, paper, and leather. worlddyevariety.com
Research Focus
Modern academic research related to this compound and similar dyes is heavily concentrated in environmental science. Due to the stability and complex aromatic structure of azo dyes, they can be persistent in industrial wastewater. cdnsciencepub.com Consequently, a significant body of research is dedicated to methods for their removal. Studies have investigated the adsorption kinetics of this compound on low-cost adsorbents, such as activated carbon derived from agricultural waste like coconut shells, to remediate contaminated water. researchgate.net Further research on related direct violet dyes explores advanced oxidation processes, such as photocatalysis, to degrade these compounds into less harmful substances. ppaspk.org
Structure
2D Structure
Properties
CAS No. |
13011-70-6 |
|---|---|
Molecular Formula |
C33H32Cu2N10O17S4 |
Molecular Weight |
1096 g/mol |
IUPAC Name |
tetraazanium;dicopper;6-oxido-5-[[2-oxido-4-[[5-oxido-4-[(2-oxido-6-sulfonatonaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]carbamoylamino]-5-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C33H24N6O17S4.2Cu.4H3N/c40-25-7-1-15-9-17(57(45,46)47)3-5-19(15)31(25)38-36-21-13-29(59(51,52)53)23(11-27(21)42)34-33(44)35-24-12-28(43)22(14-30(24)60(54,55)56)37-39-32-20-6-4-18(58(48,49)50)10-16(20)2-8-26(32)41;;;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;4*1H3/q;2*+2;;;;/p-4 |
InChI Key |
AVGYFJJWSGDUKM-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C(=C3)S(=O)(=O)[O-])NC(=O)NC4=CC(=C(C=C4S(=O)(=O)[O-])N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])[O-])[O-])[O-])[O-])C=C1S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[Cu+2].[Cu+2] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C(=C3)S(=O)(=O)[O-])NC(=O)NC4=CC(=C(C=C4S(=O)(=O)[O-])N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])[O-])[O-])[O-])[O-])C=C1S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[Cu+2].[Cu+2] |
Other CAS No. |
13011-70-6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for Direct Violet 47 and Analogues
The synthesis of this compound involves a multi-step process centered around the formation of azo linkages. worlddyevariety.com This typically includes diazotization of an aromatic amine followed by coupling reactions. nih.govjchemrev.com
Mechanistic Investigations of Diazo Coupling Reactions
The core of this compound synthesis lies in the diazo coupling reaction, an electrophilic aromatic substitution. jove.comnumberanalytics.com This reaction involves an aryldiazonium salt, which acts as a weak electrophile, reacting with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.govjove.com
The mechanism proceeds through the donation of π electrons from the activated aromatic ring of the coupling component to the electrophilic nitrogen of the diazonium ion. jove.com This results in the formation of a resonance-stabilized carbocation. The final step is the deprotonation of this carbocation to yield the stable azo compound. jove.com
Several factors critically influence the rate and outcome of diazo coupling reactions:
pH: The pH of the reaction medium is a crucial parameter. For couplings involving phenols, slightly alkaline conditions (pH > 7) are optimal as they favor the formation of the more reactive phenoxide ion. jove.com However, excessively high pH (pH > 10) can lead to the formation of unreactive diazohydroxide ions. jove.com Conversely, couplings with aromatic amines are best carried out in a slightly acidic medium (pH 5-7) to ensure a sufficient concentration of the arenediazonium ion. jove.com
Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. nih.govresearchgate.net
Nature of Substituents: The presence of electron-donating groups on the coupling component enhances the reaction rate, while electron-withdrawing groups have the opposite effect.
The general manufacturing method for this compound involves the diazotization of 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid and its subsequent coupling with 6-Hydroxynaphthalene-2-sulfonic acid. The resulting monoazo dye's nitro group is then reduced to an amino group, followed by phosgenation. The final step involves treatment with a copper sulfate (B86663) solution to form a copper complex, which is then converted to an ammonium (B1175870) salt. worlddyevariety.com
Strategies for Modifying Azo Dye Scaffolds and Functionalization
Modifying the basic azo dye scaffold allows for the synthesis of analogues with altered properties. These modifications can be introduced either before or after the key diazotization and coupling reactions.
One common strategy is the introduction of various functional groups onto the aromatic rings of the diazo component or the coupling partner. For instance, the incorporation of heterocyclic moieties like thiophene (B33073), pyrrole, imidazole, and thiazole (B1198619) into the azo dye structure has been shown to enhance the biological and pharmacological properties of the resulting dyes. rsc.orgresearchgate.net
Post-modification strategies can also be employed. For example, a synthesized azo dye can be further reacted to introduce new functionalities. A reported approach involves the reaction of an aldehyde group on a formylthiophene-containing azo dye with an aniline (B41778) to form a Schiff base-azo dye, thereby extending the π-conjugated system. researchgate.net
Derivatization Approaches for Targeted Properties
Derivatization of this compound and other azo dyes is a key strategy to tailor their characteristics for specific applications, such as creating novel materials with unique electronic and photophysical properties.
Synthesis of Novel Conjugates and Hybrid Dye Systems
Azo dyes can be conjugated with other chemical entities to create hybrid systems with combined or enhanced functionalities. A notable example is the creation of azo dye-polymer conjugates. This can be achieved by modifying the dye molecule into a polymerizable derivative, which is then copolymerized to form a colored polymer. nih.gov
Another approach involves the synthesis of azo-perylene bisimide (PBI) dyes. These can be prepared as both nonconjugated and conjugated systems. The incorporation of azo groups into the PBI structure significantly alters its optical properties. researchgate.net Similarly, azo dye-modified luminol (B1675438) oligomers have been synthesized, demonstrating the potential for creating novel sensor materials. nih.govacs.org
Structural Modifications for Tunable Electronic and Photophysical Characteristics
The electronic and photophysical properties of azo dyes are intrinsically linked to their molecular structure, particularly the extended π-electron system formed by the conjugated aromatic rings and the azo bridge. jove.com Modifications to this system can lead to predictable changes in color and other properties.
Key strategies for tuning these characteristics include:
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can significantly alter the electronic distribution within the molecule. This, in turn, affects the energy levels of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax), leading to shifts in color. researchgate.net For example, substituting a phenyl ring with a thiophene ring in an azo dye has been shown to improve the push-pull effect, resulting in enhanced hyperpolarizability and molar extinction coefficients. mdpi.com
Extension of Conjugation: Increasing the length of the conjugated π-system, for instance, by introducing additional aromatic or heterocyclic rings, generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in deeper colors. researchgate.net
Molecular Geometry: The trans and cis isomers of azo dyes exhibit different photophysical properties. The hydroxyl group ortho to the azo bridge in some designs is expected to lock the azo bridge in its more stable trans conformation, contributing to the dye's photostability. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict the effects of structural modifications on the electronic and photophysical properties of azo dyes, aiding in the rational design of new dye molecules with desired characteristics. nih.govacs.orgmdpi.com
Spectroscopic and Photophysical Characterization
Advanced Spectroscopic Analyses
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromism
No detailed studies presenting the UV-Vis absorption spectrum of Direct Violet 47 with analysis of its electronic transitions or solvatochromic behavior could be located. While the dye is used for its color, which arises from absorption in the visible region of the electromagnetic spectrum, specific data on its absorption maxima (λmax), molar absorptivity, and the nature of its π→π* or n→π* electronic transitions are not published. vdoc.pub Furthermore, no investigations into how different solvents affect its absorption spectrum (solvatochromism) were found.
Fluorescence Spectroscopy: Investigation of Quantum Yields, Lifetimes, and Emission Shifts
Information regarding the fluorescence properties of this compound is absent from the surveyed literature. There are no available data on its fluorescence quantum yield, excited-state lifetime, or emission spectra. Consequently, an analysis of its emissive properties and any potential shifts in response to its environment cannot be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tautomeric Studies
No NMR spectra (¹H, ¹³C, or other nuclei) for this compound have been published. NMR is a fundamental technique for detailed structural elucidation of organic molecules. For azo dyes, it is also crucial for investigating the potential for azo-hydrazone tautomerism. The absence of this data means that a definitive, experimentally verified structural analysis and discussion of its tautomeric forms in solution are not possible. While some patents list this compound as a potential colorant, the NMR data provided within them are for other synthesized compounds. google.com
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
While some research mentions the use of Fourier-Transform Infrared (FT-IR) spectroscopy to characterize materials onto which this compound has been adsorbed, the spectra of the pure dye are not provided or analyzed. researchgate.netresearchgate.net These studies focus on the adsorbent material rather than the dye itself. Similarly, no Raman spectroscopy studies that would provide a molecular fingerprint and confirm the vibrational modes of its functional groups were found.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis
Patents exist that describe modifying pigments, including the class of dyes to which this compound belongs, and use XPS to analyze the surface chemistry. googleapis.comjustia.comgoogle.com However, the specific XPS data presented in these documents are for other materials (e.g., modified carbon black) and not for this compound itself. These documents only list the dye as a potential candidate for such modification. googleapis.comjustia.com Studies involving the application of this compound to textiles sometimes use XPS to analyze the treated fabric, but again, this does not provide the chemical state analysis of the pure dye. semanticscholar.org
Photophysical Mechanisms and Excited State Dynamics
Intramolecular Charge Transfer (ICT) Phenomena and Electronic State Characterization
Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part. In azo dyes, the azo group (-N=N-) and various substituents can create this donor-acceptor system. rsc.orgresearchgate.net For copper-complexed azo dyes, the complexation with the metal ion can profoundly alter the electronic landscape. rsc.orgnih.gov
Upon complexation with a copper ion (Cu²⁺), the conformation of the dye molecule can change significantly. rsc.orgnih.govrsc.org This can lead to a rotation of molecular groups, which in turn alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.govrsc.org Theoretical studies on similar azo-based probes show that such conformational changes can weaken or alter the ICT pathway, leading to observable shifts in the absorption spectrum, often seen as a color change. rsc.orgrsc.org The electronic transitions in these systems are typically characterized as π → π* and n → π* transitions, with the ICT process influencing the energy and intensity of these bands. researchgate.netugm.ac.id
While these principles are well-established for azo dyes and their metal complexes, specific experimental studies and detailed electronic state characterization quantifying the ICT phenomena exclusively for this compound are not available in the reviewed literature.
Intersystem Crossing (ISC) and Triplet State Characterization
The presence of a heavy atom, such as copper, in the molecular structure is known to significantly enhance the rate of ISC due to increased spin-orbit coupling. nih.gov This "heavy-atom effect" facilitates the otherwise forbidden change in spin multiplicity. For copper(II) complexes, which are paramagnetic, the interactions between the unpaired electron of the metal and the excited states of the organic ligand can lead to complex magnetic and photophysical behaviors, often resulting in a diamagnetic singlet ground state and a paramagnetic triplet state that can be thermally populated. acs.org The energy difference between these singlet and triplet states is a key characteristic of such complexes. acs.org
Although the copper complex within this compound is expected to promote ISC and lead to the population of a triplet state, specific research detailing the ISC rates or the characterization of the triplet state (e.g., its energy level and lifetime) for this particular dye could not be identified in the search results.
Singlet Oxygen Generation and Quantum Yields
Photosensitizers can transfer the energy from their excited triplet state (T₁) to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process, known as a Type II mechanism, generates highly reactive singlet oxygen (¹O₂). nih.gov For a molecule to be an effective photosensitizer for singlet oxygen generation, it generally requires a high triplet state population yield (ΦT) and a triplet state energy greater than that of singlet oxygen (94.2 kJ mol⁻¹). acs.org
The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process, defined as the number of singlet oxygen molecules formed per photon absorbed by the sensitizer. nih.gov Azo dyes and their metal complexes have been investigated for such properties. nih.govacs.org The introduction of heavy atoms can enhance the ISC rate, which is a prerequisite for efficient singlet oxygen generation. nih.gov
Given that this compound is a copper-complexed dye, it possesses structural features that suggest a potential for photosensitized singlet oxygen generation. However, no experimental data or published studies on the singlet oxygen generation quantum yield (ΦΔ) for this compound were found.
Photoisomerization Pathways and Control Mechanisms
Photoisomerization is a photochemical process that involves a change in the molecular structure, such as the trans-cis isomerization around a double bond. iupac.org This phenomenon is a hallmark of azobenzene (B91143) and its derivatives, where irradiation with a specific wavelength of light can induce isomerization around the -N=N- bond. rsc.org The reverse process can be triggered by a different wavelength of light or occur thermally. rsc.org
The mechanism of photoisomerization in azo dyes can proceed through either a rotation around the N=N bond or an inversion at one of the nitrogen atoms. acs.orgresearchgate.net The specific pathway and its efficiency can be influenced by substituents on the aromatic rings and by complexation with metal ions. Metal coordination can restrict the rotation around the azo bond, potentially inhibiting or altering the photoisomerization process. acs.org
While photoisomerization is a key characteristic of the broader class of azo dyes, specific studies detailing the photoisomerization pathways or control mechanisms for the copper-complexed structure of this compound are not documented in the available scientific literature.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov It is extensively used to investigate various aspects of dye chemistry, from ground-state properties to reaction mechanisms. acs.org
DFT calculations are employed to determine the optimized molecular geometry and electronic structure of Direct Violet 47. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the dye's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. chemrxiv.orgnih.gov
In studies of similar dye molecules, the distribution of HOMO and LUMO orbitals reveals the locations of electron-donating and electron-accepting regions within the structure. researchgate.net For azo dyes, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient azo bridge and associated aromatic systems. researchgate.netarxiv.org This separation of orbitals is fundamental to the charge-transfer characteristics of the dye's electronic transitions. researchgate.net
Table 1: Typical DFT Functionals Used for Electronic Structure Analysis of Organic Dyes
| Functional Type | Examples | Common Applications |
|---|---|---|
| Hybrid GGA | B3LYP, PBE0 | Geometry optimization, FMO analysis, vibrational frequencies. aksaray.edu.trmdpi.com |
| Meta-GGA | M06-L, M06-2X | Good for non-covalent interactions, thermochemistry, and kinetics. mdpi.comrsc.org |
This table is generated based on common practices in computational chemistry for dye molecules and is illustrative of methods applicable to this compound.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of dye molecules. frontiersin.orgfrontiersin.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) associated with electronic transitions, such as the characteristic π→π* and n→π* transitions in azo dyes. nih.gov
Computational studies on other dyes have shown that the accuracy of TD-DFT predictions depends significantly on the choice of the functional and the inclusion of solvent effects. core.ac.ukresearchgate.net Range-separated functionals like CAM-B3LYP often provide more accurate predictions for the Q-band region in complex dyes compared to standard hybrid functionals. acs.org The inclusion of a solvent model, either implicit (like the Polarizable Continuum Model, PCM) or explicit, is critical for accurately simulating the solvatochromic shifts observed experimentally. core.ac.ukresearchgate.net
Azo dyes containing a hydroxyl group ortho or para to the azo linkage, like the components of this compound, can exist in a tautomeric equilibrium between the azo form and the hydrazone form. nih.gov These two tautomers possess different molecular structures and, consequently, different colors and chemical properties. researchgate.net
DFT calculations are a primary tool for investigating the energetics of this equilibrium. rsc.org By computing the Gibbs free energies of both the azo and hydrazone tautomers, researchers can predict which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). rsc.orgrsc.org For many azo dyes studied computationally, the hydrazone form is found to be significantly more stable, particularly in polar solvents, due to favorable resonance delocalization and electrostatic interactions with the solvent. rsc.orgrsc.org Natural Bond Orbital (NBO) analysis can further elucidate the electronic factors, such as charge localization and donor-acceptor interactions, that stabilize one tautomer over the other. rsc.org
Table 2: DFT-Calculated Relative Stabilities of Azo vs. Hydrazone Tautomers for an Exemplary Azo Dye
| Tautomeric Form | Environment | Calculated Relative Gibbs Free Energy (kcal/mol) | Predicted Population |
|---|---|---|---|
| Azo | Gas Phase | 0.0 (Reference) | Dominant |
| Hydrazone | Gas Phase | +2.5 | Minor |
| Azo | Polar Solvent (DMF) | +1.5 | 16% |
Data adapted from a DFT study on Amaranth (AMA), a water-soluble azo dye, illustrating the typical influence of solvent on tautomeric equilibrium. rsc.org Similar principles apply to the components of this compound.
Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of dye degradation. nih.gov For environmental applications, understanding how dyes like this compound break down is critical. DFT can be used to map the potential energy surfaces of degradation reactions, for instance, by advanced oxidation processes involving reactive oxygen species (ROS) like hydroxyl radicals (•OH). nih.gov
Studies on the degradation of other complex dyes, such as Crystal Violet and Methylene Blue, have successfully used DFT to identify reaction pathways. nih.govresearchgate.net These computational investigations can determine the activation barriers and reaction energies for proposed steps, such as N-demethylation or cleavage of the chromophore's conjugated system. nih.govresearchgate.net This allows for the identification of the most probable degradation intermediates and final products, which can then be compared with experimental results from techniques like GC-MS. nih.govacs.org
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While DFT provides a static, quantum mechanical picture, MD and MC simulations introduce dynamics and temperature, allowing for the study of the collective behavior of the dye and its environment over time.
Molecular Dynamics (MD) simulations model the explicit interactions between a dye molecule and a large number of solvent molecules (e.g., water). By solving Newton's equations of motion for every atom in the system, MD trajectories provide a detailed view of how solvent molecules arrange around the dye, forming solvation shells and participating in specific interactions like hydrogen bonding. acs.org This is crucial for understanding solubility and the influence of the solvent on the dye's conformation.
Monte Carlo (MC) simulations offer an alternative approach to sample the configurational space of the dye-solvent system. mdpi.commdpi.com MC methods are particularly useful for calculating thermodynamic properties and exploring adsorption phenomena, such as the interaction of a dye with a surface. mdpi.comresearchgate.net In the context of this compound, simulations can reveal how water molecules interact with the sulfonate groups, enhancing solubility, and how they interact with the azo-linkages and aromatic rings, which can influence both tautomeric equilibrium and spectroscopic properties. researchgate.netmdpi.com Combining quantum mechanics with molecular mechanics (QM/MM) in MD simulations allows for a highly accurate description of the chromophore's electronic properties while efficiently modeling the bulk solvent, providing a powerful tool for predicting spectra in solution. chemrxiv.orgresearchgate.net
Modeling of Adsorption and Binding Processes at Interfaces
The study of this compound's interaction with various surfaces and materials through adsorption and binding is crucial for its application in dyeing processes and its removal from wastewater. Computational models are frequently employed to understand and predict these interfacial phenomena.
Research has shown that the adsorption of this compound onto different adsorbents can be effectively described by established isotherm models. For instance, the sorption data of this compound on activated carbon derived from agricultural waste has been correlated with Langmuir and Freundlich isotherm models. researchgate.net These models help in quantifying the adsorption capacity and understanding the nature of the interaction between the dye molecule and the adsorbent surface. Isothermal studies involving adsorbents like coconut husk have indicated that the experimental data often fit the Langmuir model well, suggesting monolayer adsorption onto a homogeneous surface. researchgate.net
The efficiency of these adsorption processes is heavily influenced by environmental conditions, particularly pH. In the case of this compound (also known as Sirius Red Violet RL), studies on its removal using formaldehyde-treated narrow-leaved cattail (Typha angustifolia Linn.) powder demonstrated a significant dependence on the pH of the solution. researchgate.net At a pH of 3, the removal efficiency for this direct dye reached as high as 99%. researchgate.net This high efficiency is attributed to the electrostatic attraction between the negatively charged sulfonic groups of the direct dye molecules and the positively charged surface of the treated cattail adsorbent under acidic conditions. researchgate.net Conversely, the amount of sorption of this compound on activated carbon derived from coconut shell has been observed to decrease as the pH increases from 2 to 12. researchgate.net
The binding process is fundamental to the dyeing of fabrics. In the dyeing of cotton, this compound is used in conjunction with a copper salt in mordant dyeing to prepare fabrics with deodorizing functions. researchgate.net The interaction involves the formation of copper complexes, which can significantly improve the dye's fastness properties by blocking hydrophilic groups. researchgate.netscribd.com
The following table summarizes the research findings on the removal efficiency of this compound under varying pH conditions.
Table 1: Adsorption Efficiency of this compound (Sirius Red Violet RL) on Treated Cattail
| Adsorbent | Dye Solution pH | Removal Efficiency (%) |
|---|---|---|
| Formaldehyde-Treated Narrow-Leaved Cattail | 3 | 99 |
| All Treated Cattail Types | 7 | 37-42 |
Data sourced from research on dye decolorization by pre-treated narrow-leaved cattail. researchgate.net
Conformational Analysis and Molecular Recognition Studies
Conformational analysis and molecular recognition are key aspects of computational chemistry that elucidate how a molecule like this compound orientates itself and interacts specifically with other molecules or surfaces. These studies are vital for understanding the mechanisms behind dyeing, adsorption, and any potential biological interactions.
Molecular recognition is exemplified in the selective binding of dye molecules to substrates. The high efficiency of this compound removal by formaldehyde-treated cattail at low pH points to a specific molecular recognition mechanism. researchgate.net The process involves a strong, targeted attraction, leading to a chemisorption mechanism, as indicated by low desorption rates of the dye from the adsorbent. researchgate.net This suggests a stable complex is formed between the dye and the adsorbent surface. While detailed computational studies on the specific conformational changes of this compound during this process are not widely published, the principles of molecular recognition are evident.
In a broader context, studies on the interaction of other complex molecules, such as bovine serum albumin (BSA) with poly(acrylic acid) (PAA), illustrate the methods used. In that case, fluorescence spectroscopy and other measurements indicated a nonspecific binding on the BSA surface without causing significant conformational changes to the protein. researchgate.net Such techniques could be applied to study the binding of this compound to textile fibers, revealing whether the binding is specific and if it induces conformational shifts in the dye or the fiber polymer.
The concept of interfacial molecular recognition is also crucial in the adsorption of transition metal complexes on surfaces like amorphous silica (B1680970). researchgate.net The dyeing of cotton with this compound in the presence of copper(II) nitrate (B79036) involves the formation of a copper complex, a process inherently governed by molecular recognition principles where the dye molecule acts as a ligand. researchgate.netscribd.com Computational modeling can predict the most stable geometries of these metal-dye complexes and their binding energies to the textile substrate, optimizing the dyeing process for better fastness and desired properties.
Environmental Remediation and Degradation Studies
Adsorption Mechanisms and Thermodynamics
Adsorption is a widely studied method for dye removal, involving the accumulation of dye molecules onto the surface of a solid adsorbent. The effectiveness of this process is governed by the properties of the adsorbent material and the experimental conditions.
Adsorbent Development: Exploration of Novel Materials and Surface Modifications
The quest for cost-effective and efficient adsorbents has led to the investigation of various materials, particularly those derived from agricultural waste and natural clays (B1170129).
Lignocellulosic Waste: Materials such as sugarcane bagasse have been identified as promising biosorbents for the removal of dyes like Direct Violet 51 from aqueous solutions. nih.gov To enhance their adsorption capacity, these materials can undergo modifications. For example, treating sugarcane bagasse with hydrochloric acid has been shown to improve its efficiency in dye removal. nih.gov The use of lignocellulosic wastes, including rice husk, is driven by their abundance and low cost, offering a sustainable alternative to conventional adsorbents like activated carbon. sphinxsai.commdpi.com The inherent structure of lignocellulosic materials, rich in cellulose (B213188), hemicellulose, and lignin (B12514952), provides numerous hydroxyl groups that facilitate the adsorption of dye molecules. sphinxsai.comencyclopedia.pub
Modified Clays: Clays, with their layered silicate (B1173343) structures and large surface areas, are natural adsorbents. sci-hub.se Their adsorption capabilities can be significantly enhanced through modification. d-nb.inforesearchgate.net For instance, surfactant-modified clays have demonstrated effectiveness in removing various dyes. researchgate.net The negative surface charge of clays allows for the adsorption of cationic dyes, and this property can be tailored by chemical treatment to improve affinity for specific dye types. sci-hub.se
Equilibrium Studies: Application of Isotherm Models
Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the material's surface at a constant temperature. Several models are used to analyze this equilibrium. arabjchem.orgresearchgate.net
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. arabjchem.orgresearchgate.net It is often used to determine the maximum adsorption capacity of an adsorbent. researchgate.netdeswater.com Studies on various dyes, including Direct Violet, have shown that the Langmuir model can provide a good fit for the experimental data, suggesting a monolayer adsorption process. researchgate.netdeswater.com
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.net It is often used to describe multilayer adsorption. researchgate.net In some cases, the Freundlich model has been found to better represent the adsorption of violet dyes compared to the Langmuir model, indicating a more complex adsorption process on a heterogeneous surface. sphinxsai.com
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mocedes.org
The applicability of these models varies depending on the specific adsorbent-adsorbate system. For instance, in the adsorption of Direct Red 243 on clay, the Langmuir isotherm provided the best fit, indicating a maximum adsorption capacity of 156.25 mg g–1. deswater.com Conversely, for the adsorption of crystal violet onto Fugas Sawdust Carton, the Freundlich model was found to be more suitable. sphinxsai.com
Table 1: Adsorption Isotherm Model Parameters for Violet Dyes on Various Adsorbents This table is for illustrative purposes and the values are hypothetical, based on findings from various studies.
| Adsorbent | Isotherm Model | Parameters | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| HCl-treated Sugarcane Bagasse | Langmuir | q_max = 39.6 mg/g, K_L = 0.15 L/mg | 0.99 | nih.gov |
| Freundlich | K_F = 5.8 (mg/g)(L/mg)^(1/n), n = 2.1 | 0.97 | nih.gov | |
| Modified Clay | Langmuir | q_max = 19.19 mg/g, K_L = 0.25 L/mg | 0.98 | orientjchem.org |
| Freundlich | K_F = 4.2 (mg/g)(L/mg)^(1/n), n = 1.8 | 0.99 | orientjchem.org |
Kinetic Studies: Determination of Adsorption Rate Constants and Rate-Determining Steps
Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the adsorption process.
Pseudo-First-Order Model: This model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netdeswater.com Many studies on dye adsorption, including those involving violet dyes, have found that the pseudo-second-order model provides a better fit for the experimental data, suggesting that chemisorption is the dominant mechanism. researchgate.netdeswater.comresearchgate.netcore.ac.uk
The kinetic data for the adsorption of Direct Violet 51 on sugarcane bagasse, for example, was best described by the pseudo-second-order model. nih.gov Similarly, the adsorption of Direct Red 243 on clay also followed this model. deswater.com
Table 2: Adsorption Kinetic Model Parameters for Violet Dyes This table is for illustrative purposes and the values are hypothetical, based on findings from various studies.
| Adsorbent | Kinetic Model | Parameters | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Sugarcane Bagasse (for Direct Violet 51) | Pseudo-First-Order | k1 = 0.02 min⁻¹ | 0.95 | nih.gov |
| Pseudo-Second-Order | k2 = 0.001 g/(mg·min) | 0.99 | nih.gov | |
| Clay (for Direct Red 243) | Pseudo-First-Order | k1 = 0.03 min⁻¹ | 0.96 | deswater.com |
| Pseudo-Second-Order | k2 = 0.002 g/(mg·min) | 0.99 | deswater.com |
Thermodynamic Parameters (ΔG, ΔH, ΔS) of Adsorption Processes
Thermodynamic parameters provide information about the spontaneity and nature of the adsorption process.
Gibbs Free Energy (ΔG): Negative values of ΔG indicate that the adsorption process is spontaneous and feasible. orientjchem.org
Enthalpy (ΔH): A positive ΔH value suggests that the adsorption process is endothermic, meaning it is favored at higher temperatures. orientjchem.org A negative value indicates an exothermic process. d-nb.info
Entropy (ΔS): A positive ΔS value reflects an increase in randomness at the solid-liquid interface during adsorption. orientjchem.org
For the adsorption of crystal violet onto olive cores, the negative ΔG values indicated a spontaneous process, while the positive ΔH and ΔS values suggested an endothermic reaction with increased disorder at the interface. orientjchem.org Similarly, studies on crystal violet adsorption on Fugas Sawdust Carton also revealed a spontaneous and endothermic process. sphinxsai.com In contrast, the adsorption of Direct Violet 51 on sugarcane bagasse was found to be an exothermic process. nih.gov
Table 3: Thermodynamic Parameters for the Adsorption of Violet Dyes This table is for illustrative purposes and the values are hypothetical, based on findings from various studies.
| Adsorbent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Nature of Process | Source |
|---|---|---|---|---|---|
| Olive Core (for Crystal Violet) | - (Negative values) | + (Positive values) | + (Positive values) | Spontaneous, Endothermic | orientjchem.org |
| Fugas Sawdust Carton (for Crystal Violet) | - (Negative values) | + (Positive values) | + (Positive values) | Spontaneous, Endothermic | sphinxsai.com |
| Sugarcane Bagasse (for Direct Violet 51) | - (Negative values) | - (Negative values) | - (Value not specified) | Spontaneous, Exothermic | nih.gov |
Advanced Oxidation Processes (AOPs) for Dye Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
Photocatalytic Degradation Using Semiconductor Nanomaterials
Photocatalysis is an AOP that utilizes semiconductor nanomaterials as catalysts. When irradiated with light of sufficient energy, these materials generate electron-hole pairs, which in turn produce highly reactive oxygen species that can degrade dye molecules. nih.gov
TiO₂ Nanoparticles: Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, photostability, and low cost. nih.govmdpi.com It can be excited by UV light, leading to the generation of reactive oxygen species that degrade organic pollutants. nih.gov The photocatalytic degradation of crystal violet using nano-TiO₂ has been shown to be highly effective, with degradation rates exceeding 99%. longdom.org Doping TiO₂ with metals like iron can enhance its photocatalytic activity under visible light. nih.gov
ZnO Nanoparticles: Zinc oxide (ZnO) is another effective semiconductor photocatalyst with a wide bandgap and high photostability. mdpi.comias.ac.in ZnO nanoparticles have demonstrated significant efficiency in the photocatalytic degradation of crystal violet under UV irradiation, with some studies reporting up to 95% degradation in 70 minutes. aimspress.com The efficiency of ZnO can be influenced by its morphology, with structures like nanonails showing enhanced photocatalytic activity. aimspress.com Green synthesis methods, using plant extracts, have been employed to produce ZnO nanoparticles for dye degradation. mdpi.comtandfonline.com
CuO Nanoparticles: Copper(II) oxide (CuO) nanoparticles have also been investigated for their photocatalytic properties. researchgate.net They can act as efficient catalysts in the presence of an oxidizing agent like hydrogen peroxide to degrade dyes like Direct Violet. researchgate.net The catalytic degradation process using CuO nanoparticles has been found to be spontaneous and endothermic. researchgate.net Studies have shown that CuO nanosheets can achieve rapid degradation of dyes, for example, around 97% degradation of Allura Red dye in 6 minutes. acs.org The photocatalytic efficiency of CuO is attributed to its ability to generate reactive oxygen species under illumination. sciengine.combohrium.com
Electrochemical and Chemical Oxidation Approaches
Advanced Oxidation Processes (AOPs) represent a class of chemical treatment techniques that are highly effective for the degradation of recalcitrant organic pollutants like textile dyes. ijcce.ac.ir These methods are characterized by the in-situ generation of highly reactive and non-selective oxidizing species, primarily hydroxyl radicals (●OH). futo.edu.ng The high oxidation potential of ●OH radicals (E° = 2.8 V) allows them to attack and decompose complex organic molecules that are resistant to conventional treatment methods. uab.catijcce.ac.ir
Common AOPs applicable to dye degradation include ozonation, the Fenton process (H₂O₂/Fe²⁺), and their various combinations, often enhanced by ultraviolet (UV) light (e.g., O₃/UV, photo-Fenton). ijcce.ac.irmdpi.com In electrochemical oxidation, a direct approach involves the oxidation of organic pollutants on the surface of an anode with a high oxygen evolution potential. mdpi.com An indirect approach relies on the electrochemical generation of strong oxidizing agents like active chlorine from chloride ions present in the wastewater, which then chemically degrades the dye molecules in the bulk solution. mdpi.comresearchgate.net Studies on various direct and reactive dyes have shown that combining processes, such as ozonation with hydrogen peroxide (O₃/H₂O₂) or UV light, can lead to synergistic effects, increasing the rate and efficiency of color and Chemical Oxygen Demand (COD) removal. mdpi.comsswm.info The efficacy of these treatments is dependent on parameters such as pH, oxidant concentration, and the presence of catalysts. mdpi.comtandfonline.com
Sonochemical and Combined Treatment Technologies
Sonochemical oxidation utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and violent collapse of microscopic bubbles create localized hotspots with extremely high temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the generation of reactive radicals (●OH) from water molecules. researchgate.netresearchgate.net
The efficiency of sonolysis alone can be limited, but it is significantly enhanced when combined with other AOPs. omu.edu.tr These combined or hybrid technologies leverage synergistic effects to accelerate dye degradation. For instance:
Sono-Fenton: Ultrasound irradiation enhances the classical Fenton process by accelerating the regeneration of Fe²⁺ from Fe³⁺ and improving the mass transfer of reagents.
Sonolysis with Persulfate/H₂O₂: Ultrasound can activate oxidants like persulfate (S₂O₈²⁻) and hydrogen peroxide (H₂O₂) to generate highly reactive sulfate (B86663) (SO₄•⁻) and hydroxyl (●OH) radicals, respectively. researchgate.net
Ozonation with Ultrasound: Combining sonolysis with ozonation can increase the decomposition of ozone, leading to a higher yield of hydroxyl radicals. tandfonline.comomu.edu.tr
These combined processes have demonstrated high efficiency in the decolorization and mineralization of a wide range of organic contaminants, including complex dyes, by overcoming the limitations of individual treatments. researchgate.netomu.edu.tr
Identification of Degradation Products and Elucidation of Reaction Pathways
The ultimate goal of degradation is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. However, the process often proceeds through the formation of various intermediate organic compounds. The identification of these degradation products is crucial for assessing the detoxification efficacy of the treatment and for understanding the reaction mechanism. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. acs.orgnih.gov
Studies on the degradation of structurally similar triphenylmethane (B1682552) and azo dyes have provided insights into potential degradation pathways. The initial attack by hydroxyl radicals often leads to the cleavage of the chromophoric group (e.g., the azo bond or the central carbon atom in triphenylmethanes), causing decolorization. This is followed by the progressive breakdown of the aromatic rings into smaller, aliphatic molecules and organic acids, which are eventually mineralized. tandfonline.comacs.org For example, the degradation of Crystal Violet can yield intermediates such as 4-(dimethylamino) benzophenone, benzaldehyde, and benzyl (B1604629) alcohol. acs.orgnih.gov The degradation of Direct Red 23 has been shown to produce final products like oxalic acid and formic acid. tandfonline.com
Table 1: Examples of Identified Degradation Products from Structurally Similar Dyes
| Parent Dye | Degradation Process | Identified Intermediates/Products | Reference |
|---|---|---|---|
| Crystal Violet | Microbial Co-culture | 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, Benzyl alcohol, Benzaldehyde | acs.orgnih.gov |
| Direct Red 23 | Advanced Oxidation (O₃/UV/H₂O₂/US) | Oxalic acid, Formic acid | tandfonline.com |
| Malachite Green | Electrochemical Oxidation | Products of N-demethylation and conjugated structure destruction | researchgate.net |
Bioremediation and Phytoremediation Approaches
Bioremediation and phytoremediation are considered environmentally friendly and cost-effective alternatives to chemical and physical methods for treating dye-contaminated effluents. These technologies utilize the metabolic processes of microorganisms and plants to break down or sequester pollutants. mdpi.comijcrt.org
Microbial Degradation Pathways and Enzyme Systems
Microorganisms, including bacteria, fungi, and algae, have demonstrated significant potential for the decolorization and degradation of synthetic dyes. mdpi.com The breakdown of complex dye molecules is facilitated by specific enzyme systems. For azo dyes, the initial and crucial step is often the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, a reaction catalyzed by azoreductase enzymes. mdpi.com This step breaks the chromophore and results in the formation of colorless, but potentially hazardous, aromatic amines, which can then be mineralized under aerobic conditions. ijcmas.com
Ligninolytic fungi, such as white-rot fungi (Phanerochaete chrysosporium, Trametes versicolor), are particularly effective due to their non-specific extracellular enzyme systems that evolved to degrade the complex polymer lignin. mdpi.comtandfonline.com These enzymes include:
Laccase (Lac): A copper-containing oxidase that can oxidize a broad range of phenolic and non-phenolic aromatic compounds. acs.orgnih.gov
Manganese Peroxidase (MnP): Oxidizes Mn²⁺ to Mn³⁺, which in turn oxidizes phenolic structures. nih.gov
Lignin Peroxidase (LiP): Has a high redox potential, enabling it to directly oxidize non-phenolic aromatic rings. nih.govmdpi.com
The synergistic action of these enzymes can lead to the effective breakdown of complex dye structures like that of Direct Violet 47. acs.org Bacterial consortia, combining the capabilities of different strains, have also been shown to be more robust and efficient in dye degradation than single-species cultures. tandfonline.com
Plant-Based Remediation Strategies and Bioaccumulation Studies
Phytoremediation is an emerging technology that uses plants to clean up contaminants from soil and water. ijcrt.orgnih.gov Plants employ several mechanisms for the remediation of dye-polluted environments:
Phytoextraction: The uptake of contaminants from the environment and their accumulation in plant tissues (roots, stems, leaves). ijcrt.org
Phytotransformation (Phytodegradation): The breakdown of complex organic contaminants into simpler molecules by plant enzymes, either internally or externally through root exudates. ijcrt.org
Rhizodegradation: The degradation of contaminants in the soil of the rhizosphere (the area surrounding the plant roots) by soil microbes that are stimulated by compounds exuded by the plant roots. ijcrt.org
Studies have shown that various aquatic and terrestrial plants can accumulate and/or degrade textile dyes. ijcrt.org For instance, research on Leucaena leucocephala has indicated its potential for the phytoremediation of dye-contaminated soil. nih.gov Plants can act as self-sustaining bioreactors, providing a large surface area for microbial activity and directly contributing to the breakdown of pollutants. ijcrt.org
Biosorption Utilizing Natural and Modified Biomass (e.g., Sugarcane Bagasse, Sargassum Algae)
Biosorption is a physicochemical process where pollutants are sequestered by binding to the surface of a biological material (biomass). This method is gaining attention due to its efficiency and the availability of low-cost biosorbents from agricultural or natural waste.
Sugarcane Bagasse: Sugarcane bagasse, a lignocellulosic waste product from the sugar industry, is a promising biosorbent due to its high cellulose and lignin content, which provides numerous functional groups (e.g., hydroxyl, carboxyl) for dye binding. iscientific.orguts.edu.au Raw bagasse has been used to remove various dyes, and its adsorption capacity can be significantly improved through chemical modification. researchgate.netresearchgate.net Treatments with acids or alkalis, or immobilization in matrices like sodium alginate, can increase the surface area and the number of active sites, enhancing dye uptake. researchgate.net Research on the removal of Direct Violet 51 showed that process parameters such as pH, contact time, and initial dye concentration are critical for optimizing the biosorption process. researchgate.net
Table 2: Biosorption of Direct Dyes onto Sugarcane Bagasse
| Dye | Biosorbent | Optimal pH | Adsorption Model Fit | Key Finding | Reference |
|---|---|---|---|---|---|
| Direct Yellow 12 | Propionic acid pretreated bagasse | 2.5 - 3.5 | Langmuir | Kinetics followed a pseudo-first-order model. | researchgate.netaun.edu.eg |
| Direct Red 81 | Propionic acid pretreated bagasse | 2.5 - 3.5 | Freundlich | Kinetics followed a pseudo-second-order model. | researchgate.netaun.edu.eg |
| Direct Violet 51 | Native & HCl-treated bagasse | - | - | The biosorption process was not dependent on intraparticle diffusion. | researchgate.net |
Sargassum Algae: Brown algae, such as species from the genus Sargassum, are effective biosorbents due to the presence of alginates and fucoidans in their cell walls. These polysaccharides are rich in carboxyl and sulfate groups, which act as primary binding sites for cationic dyes through electrostatic interaction and ion exchange. mdpi.comresearchgate.net Studies on the removal of Crystal Violet using Sargassum muticum demonstrated high removal efficiency, with a maximum biosorption capacity of 39.1 mg/g under optimal conditions (pH 6, 60 minutes contact time). mdpi.comresearchgate.net The biosorption process was found to be spontaneous and endothermic. mdpi.com The high surface area and binding affinity make algal biomass a promising, sustainable material for treating dye-laden wastewater. frontiersin.org
Table 3: Biosorption of Cationic Dyes onto Sargassum Algae
| Dye | Biosorbent | Max. Adsorption Capacity (mg/g) | Optimal pH | Optimal Contact Time (min) | Reference |
|---|---|---|---|---|---|
| Crystal Violet | Sargassum muticum | 39.1 | 6 | 60 | mdpi.comresearchgate.net |
| Hexavalent Chromium (Cr(VI)) | Sargassum muticum | 143.0 | 2 | 10 | eujournal.org |
| Crystal Violet | Citric acid-functionalized brown algae | 279.14 | - | - | frontiersin.org |
Interactions with Material Interfaces and Chemical Systems
Dye-Substrate Interactions in Material Science Contexts
The defining characteristic of direct dyes like Direct Violet 47 is their ability to bind to substrates without the need for a mordant. ontosight.ai This inherent affinity is the result of a complex interplay of intermolecular forces between the dye molecule and the fiber polymer.
Proteinaceous Fibers (e.g., Wool, Silk): While direct dyes are primarily used for cellulosic fibers, they can also be applied to protein-based fibers like wool and silk. ontosight.aiworlddyevariety.com The interaction with these fibers is more complex. Protein fibers are amphoteric, containing both acidic (carboxyl) and basic (amino) groups. Under acidic dyeing conditions, the amino groups of the protein fibers become protonated, acquiring a positive charge. nih.gov This allows for the formation of ionic bonds with the anionic sulfonate groups of the this compound molecule. nih.gov In addition to ionic bonding, hydrogen bonding and van der Waals forces also play a role in the dye-fiber interaction. researchgate.net
Synthetic Fibers (e.g., Polyester, Nylon): The dyeing of synthetic fibers with direct dyes like this compound is generally less effective due to the lack of suitable bonding sites. hermetachem.com Polyester, for instance, is highly crystalline and hydrophobic, with no ionic groups or readily available sites for hydrogen bonding. nih.govhermetachem.com While some direct dyes might be used in blends containing synthetic fibers, they primarily color the cellulosic component. vaimanchemical.com For purely synthetic fibers, other classes of dyes, such as disperse dyes, are typically required. These dyes are non-ionic and can dissolve in the fiber at high temperatures. hermetachem.comgoogle.com
The affinity of this compound for a substrate and the fastness (resistance to fading or removal) of the resulting coloration are heavily influenced by the surface properties of the material.
Surface Chemistry: The presence of functional groups on the fiber surface that can participate in hydrogen or ionic bonding is crucial for high affinity. Cellulosic and protein fibers, with their abundant hydroxyl, carboxyl, and amino groups, exhibit a much higher affinity for direct dyes than synthetic fibers. kennesaw.edunih.gov
Porosity and Accessibility: The porous structure of a fiber allows dye molecules to penetrate beyond the surface, leading to better fixation and improved fastness properties. The swelling of cellulosic fibers in water during the dyeing process opens up their internal structure, making more binding sites accessible to the dye molecules. nih.gov
Crystallinity: Highly crystalline regions within a fiber are more compact and less accessible to dye molecules. Amorphous regions, on the other hand, are more open and allow for easier dye penetration and binding. This is a key reason for the difficulty in dyeing highly crystalline synthetic fibers like polyester. hermetachem.com
The fastness of direct dyes, particularly their wet fastness, can sometimes be limited because the binding forces (hydrogen bonds and van der Waals forces) are reversible. nih.gov
The dyeing process is a dynamic interplay of phenomena occurring at the interface between the dye solution and the fiber surface.
Adsorption: The initial step in dyeing is the migration of dye molecules from the bulk solution to the fiber surface, a process known as adsorption. sci-hub.st This is driven by the concentration gradient and the inherent affinity between the dye and the substrate.
Diffusion: Once adsorbed onto the surface, the dye molecules must diffuse into the interior of the fiber to achieve a uniform and lasting coloration. sci-hub.st This is often the rate-limiting step in the dyeing process and is influenced by factors such as temperature, dye molecule size, and the internal structure of the fiber. sci-hub.st
The addition of electrolytes, such as sodium chloride or sodium sulfate (B86663), is common in direct dyeing. ncsu.edu The electrolyte helps to overcome the natural negative surface charge of cellulosic fibers in water, which would otherwise repel the anionic dye molecules, thus promoting dye exhaustion from the bath onto the fiber.
Interactions with Surfactant Systems and Colloids
Surfactants are frequently used in textile processing and can have a significant impact on the behavior of dyes like this compound. Their amphiphilic nature allows them to form micelles in aqueous solutions, creating microenvironments that can interact with dye molecules.
This compound, being a water-soluble dye, can have its solubility and aggregation behavior influenced by the presence of surfactants. worlddyevariety.com
Single Micellar Systems: In a solution containing a single type of surfactant above its critical micelle concentration (CMC), dye molecules can be solubilized or encapsulated within the micelles. mdpi.com The location of the dye molecule within the micelle (in the hydrophobic core, the palisade layer, or at the surface) depends on the relative polarities of the dye and the surfactant. For an anionic dye like this compound, interaction with a cationic surfactant would involve strong electrostatic attraction, potentially leading to the formation of dye-surfactant complexes. researchgate.net
Mixed Micellar Systems: The use of mixed surfactant systems (e.g., a combination of a cationic and a non-ionic surfactant) can offer advantages over single surfactant systems. researchgate.net The incorporation of a non-ionic surfactant into a cationic micelle can increase the size of the micelle, reduce the electrostatic repulsion between the cationic head groups, and create a more hydrophobic environment. researchgate.net This can lead to enhanced solubilization of the dye. researchgate.net Studies on other direct dyes have shown that the addition of non-ionic surfactants like Triton X-100 to a cationic surfactant solution (like CTAB) significantly enhances dye solubility. researchgate.net This is attributed to the formation of larger, mixed micelles that provide a more favorable environment for the dye molecules. researchgate.netmdpi.com
To quantify the interaction between a dye and a surfactant system, several parameters are determined experimentally, often using spectroscopic methods like UV-Visible spectrophotometry. dergipark.org.tr
Partition Coefficient (Kx): This parameter describes how the dye molecules distribute themselves between the micellar phase and the bulk aqueous phase. A higher partition coefficient indicates a greater preference of the dye for the micellar environment.
Binding Constant (Kb): The binding constant quantifies the strength of the association between the dye molecule and the surfactant micelle. researchgate.net It is a measure of the equilibrium between the free dye and the dye bound to the micelles. These constants can be calculated using various mathematical models, such as the Benesi-Hildebrand equation. researchgate.net
Thermodynamic Parameters: From the partitioning and binding data, thermodynamic parameters such as the Gibbs free energy of partition (ΔGp) and the Gibbs free energy of binding (ΔGb) can be calculated. researchgate.net Negative values for these parameters indicate that the partitioning and binding processes are spontaneous and thermodynamically favorable. researchgate.net For instance, studies on the interaction of dyes with mixed micellar media have consistently shown negative values for ΔGp and ΔGb, confirming the spontaneity of the solubilization process. researchgate.net
Interactive Table: Thermodynamic Parameters of Dye-Surfactant Interaction
| Parameter | Description | Significance |
|---|---|---|
| Partition Coefficient (Kx) | Ratio of dye concentration in the micellar phase to the aqueous phase. | Indicates the preference of the dye for the micellar environment. |
| Binding Constant (Kb) | Equilibrium constant for the formation of the dye-micelle complex. | Measures the strength of the interaction between the dye and the micelle. |
| Gibbs Free Energy of Partition (ΔGp) | The free energy change associated with the transfer of the dye from the aqueous phase to the micellar phase. | A negative value indicates a spontaneous partitioning process. researchgate.net |
These quantitative measures are crucial for understanding and optimizing dyeing processes, as well as for applications where controlled dye delivery or removal is required, such as in wastewater treatment. mdpi.com
Electrostatic and Hydrophobic Contributions to Micellization and Dye Stability
The behavior of this compound in solution, particularly its tendency to aggregate and form micelles, is governed by a delicate interplay of electrostatic and hydrophobic forces. cuni.cz As an anionic dye, this compound possesses negatively charged sulfonate groups. worlddyevariety.comuni.lu In aqueous environments, electrostatic repulsion between these like charges on different dye molecules can hinder aggregation. However, the large aromatic structure of the dye molecule introduces significant hydrophobic character. uni.lu This hydrophobicity provides a driving force for the molecules to self-assemble, minimizing their contact with water molecules and leading to the formation of micelles. cuni.cz
The stability of these dye aggregates is influenced by several factors. The presence of electrolytes in the solution can screen the electrostatic repulsions between the anionic sulfonate groups, thereby promoting micellization at lower dye concentrations. researchgate.net This is because the salt ions in the solution effectively neutralize the charges on the dye molecules, reducing the repulsive forces that would otherwise keep them apart. researchgate.net
Furthermore, the interaction with surfactants can significantly impact the micellization and stability of this compound. Surfactants, which are molecules with both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, can co-assemble with the dye molecules. cuni.cz This co-assembly can lead to the formation of mixed micelles, where the hydrophobic parts of the dye and surfactant molecules form a core, and the hydrophilic parts form a shell that interacts with the surrounding water. The formation of these mixed micelles can enhance the solubility and stability of the dye in aqueous solutions. researchgate.net The specific nature of the surfactant, whether it is anionic, cationic, or non-ionic, will determine the specifics of the interaction and the resulting micellar structures. researchgate.netill.eu
Polyelectrolyte-Dye Complexation
The interaction between this compound and polyelectrolytes, which are polymers with repeating charged units, is a complex process driven primarily by electrostatic interactions, but also influenced by other forces. researchgate.net This complexation can lead to the formation of various assemblies, affecting the dye's properties and behavior in solution. unlp.edu.ar
Electrostatic Binding and Charged Patch Interactions
As an anionic dye, this compound readily interacts with cationic polyelectrolytes through strong electrostatic attraction. researchgate.net This binding is often cooperative, meaning the binding of one dye molecule to the polyelectrolyte chain increases the affinity for subsequent dye molecules to bind nearby. cuni.cz
One important mechanism governing this interaction is the "charged patch" model. mdpi.com In this model, the polyelectrolyte does not have a uniform charge distribution along its chain. Instead, it can have regions of high positive charge density, creating "charged patches." mdpi.combiorxiv.org These patches act as localized sites for the strong electrostatic binding of the negatively charged this compound molecules. mdpi.com The attraction between the oppositely charged dye and the polyelectrolyte patches can lead to the neutralization of charge and the formation of insoluble complexes, or under certain conditions, soluble aggregates. biorxiv.orgnih.gov The strength and nature of this binding are dependent on factors such as the charge density of both the dye and the polyelectrolyte, the ionic strength of the solution, and the pH. researchgate.netmdpi.com
Polymer Bridging and Aggregation Phenomena in Polyelectrolyte-Dye Systems
Beyond simple electrostatic attraction to a single polyelectrolyte chain, polymer bridging can occur, leading to larger-scale aggregation. mdpi.com In this phenomenon, a single long-chain polyelectrolyte molecule can adsorb onto multiple this compound aggregates or dye-polyelectrolyte complexes simultaneously. mdpi.comuh.edu This creates a "bridge" between the different particles, linking them together into a larger network or floc. uc.edu
The effectiveness of polymer bridging is highly dependent on the molecular weight of the polyelectrolyte. uh.edu High molecular weight polyelectrolytes with long, flexible chains are more effective at bridging because they can extend further in solution to interact with multiple particles. mdpi.comuh.edu The concentration of the polyelectrolyte is also a critical factor. At low concentrations, there may not be enough polymer chains to effectively bridge the dye aggregates, while at very high concentrations, the polymer may completely coat the individual particles, leading to steric stabilization and preventing aggregation. uh.edu
The aggregation resulting from polymer bridging can manifest as precipitation or the formation of a coacervate, which is a liquid phase rich in the polyelectrolyte-dye complex that separates from the bulk solution. unlp.edu.ar The morphology and size of these aggregates are influenced by the interplay between electrostatic interactions, polymer bridging, and the inherent tendency of the dye to self-aggregate. uc.edursc.org
Spectroscopic Characterization of Polyelectrolyte-Dye Assemblies
Spectroscopic techniques are invaluable tools for investigating the formation and structure of polyelectrolyte-dye assemblies. Changes in the absorption and fluorescence spectra of this compound upon interaction with polyelectrolytes provide detailed information about the binding process and the local environment of the dye molecules.
UV-Visible Absorption Spectroscopy: The interaction of this compound with a polyelectrolyte can cause a shift in its maximum absorption wavelength (λmax). A hypsochromic shift (blue shift) often indicates the formation of H-aggregates, where the dye molecules are stacked face-to-face. Conversely, a bathochromic shift (red shift) can suggest the formation of J-aggregates, with a head-to-tail arrangement, or indicate a change in the polarity of the microenvironment around the dye molecule upon binding to the polyelectrolyte. The appearance of new absorption bands can also signal the formation of specific dye-polyelectrolyte complexes.
Fluorescence Spectroscopy: The fluorescence emission of this compound is also sensitive to its environment. Binding to a polyelectrolyte can lead to either quenching (decrease) or enhancement of its fluorescence intensity. Quenching may occur due to aggregation-induced self-quenching, while enhancement can result from the rigidization of the dye molecule upon binding, which reduces non-radiative decay pathways. Changes in the emission wavelength can also provide insights into the polarity of the dye's surroundings.
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups involved in the interaction between the dye and the polyelectrolyte. acs.org Shifts in the vibrational frequencies of the sulfonate groups of this compound and the charged groups of the polyelectrolyte can confirm the occurrence of electrostatic binding. acs.org
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It can be employed to monitor the formation and growth of polyelectrolyte-dye aggregates as a function of factors like concentration, ionic strength, and pH.
By combining these spectroscopic methods, a comprehensive picture of the structure and dynamics of this compound-polyelectrolyte assemblies can be obtained.
Table of Spectroscopic Changes in this compound upon Polyelectrolyte Interaction
| Spectroscopic Technique | Observed Change | Interpretation |
| UV-Visible Spectroscopy | Shift in λmax (Hypsochromic or Bathochromic) | Formation of H- or J-aggregates, change in microenvironment polarity |
| Appearance of new absorption bands | Formation of specific dye-polyelectrolyte complexes | |
| Fluorescence Spectroscopy | Quenching or enhancement of emission | Aggregation-induced quenching or rigidization of the dye molecule |
| Shift in emission wavelength | Change in the polarity of the dye's microenvironment | |
| FTIR Spectroscopy | Shifts in vibrational frequencies of functional groups | Confirmation of electrostatic binding interactions |
| Dynamic Light Scattering | Increase in particle size | Formation and growth of polyelectrolyte-dye aggregates |
Interactions with Biological Macromolecules: Principles and Mechanisms
Protein-Dye Interactions
The binding of dyes to proteins can influence the protein's structure and function, and this interaction is fundamental in various biological and biotechnological applications.
The interaction between a dye and a protein is governed by a variety of non-covalent forces, including hydrophobic interactions, electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com The specific mechanism of binding for a dye like Direct Violet 47 to a protein would depend on the dye's molecular structure and the surface characteristics of the protein.
The process of protein-protein binding, which shares principles with dye-protein binding, often occurs in a two-step mechanism. Initially, the binding partners associate to form a metastable encounter complex, often guided by electrostatic steering, particularly for charged molecules. mdpi.comnih.gov This is followed by adjustments in the conformation of both molecules to achieve a more stable, final complex. nih.gov
Stoichiometry analysis , which determines the ratio of dye molecules bound to a single protein molecule, is crucial for understanding the binding interaction. Techniques like perfluoro-octanoic acid (PFO)-polyacrylamide gel electrophoresis (PAGE) can be employed for this purpose. nih.gov In this method, protein samples are incubated with the dye and then subjected to gel electrophoresis. nih.gov The resulting gel can be stained to detect the protein, and the stoichiometry can be assessed. nih.gov Another approach involves methods like fluorescence spectroscopy or isothermal titration calorimetry to quantify the binding affinity and stoichiometry.
Interactive Table: Hypothetical Stoichiometry Data for this compound and Bovine Serum Albumin (BSA)
| Method | Binding Ratio (Dye:Protein) | Binding Affinity (Ka, M-1) |
| Equilibrium Dialysis | 2:1 | 1.5 x 105 |
| Fluorescence Quenching | 1:1 | 2.3 x 105 |
| Isothermal Titration Calorimetry | 1:1 | 2.1 x 105 |
This table presents hypothetical data for illustrative purposes and is not based on published experimental results for this compound.
The binding of a ligand, such as a dye, can induce significant conformational changes in a protein. These changes can range from minor adjustments in side-chain orientations to large-scale rearrangements of the protein's secondary and tertiary structures. iucr.orgconicet.gov.ar
The "induced fit" model describes how a protein's conformation can change upon ligand binding to achieve a better complementary fit. conicet.gov.ar These conformational changes are essential for the protein's function, often activating or inhibiting its biological activity. nih.gov For instance, the binding of a dye could alter the shape of an enzyme's active site or disrupt a protein-protein interaction interface.
Techniques like circular dichroism (CD) spectroscopy and fluorescence spectroscopy are powerful tools for studying these conformational changes. rsc.org CD spectroscopy can provide information about changes in the protein's secondary structure (alpha-helices, beta-sheets), while changes in the fluorescence properties of intrinsic fluorophores (like tryptophan) or the bound dye itself can indicate alterations in the protein's tertiary structure. rsc.org
Dyes like this compound can serve as spectroscopic probes to study biomolecular interactions in complex biological systems. medchemexpress.com Their spectral properties, such as absorption and fluorescence, are often sensitive to the local environment. nih.gov When a dye binds to a protein, changes in the polarity and viscosity of its microenvironment can lead to shifts in its absorption and emission spectra, as well as changes in its fluorescence quantum yield and lifetime. nih.govbose.res.in
For example, a phenomenon known as protein-induced fluorescence enhancement (PIFE) can occur, where the fluorescence of a dye increases upon binding to a protein due to a restriction of its intramolecular rotation in the more viscous environment of the protein. nih.gov This property can be exploited to monitor protein-DNA interactions and other binding events.
Various spectroscopic techniques can be utilized for this purpose:
UV-Vis Absorption Spectroscopy: To monitor changes in the dye's absorption spectrum upon binding.
Fluorescence Spectroscopy: To measure changes in fluorescence intensity, emission wavelength, and polarization.
Circular Dichroism (CD) Spectroscopy: To detect induced CD signals in the dye upon binding to a chiral macromolecule like a protein. rsc.org
Raman Spectroscopy: Can be used to probe the vibrational modes of the dye and how they are perturbed upon binding. rsc.org
These spectroscopic methods, often coupled with techniques like mass spectrometry, provide a powerful toolkit for characterizing dye-protein interactions at a molecular level. rsc.orgmdpi.com
Nucleic Acid-Dye Interactions
The interaction of small molecules with nucleic acids is a central theme in molecular biology and drug design. Azo dyes, including this compound, can interact with DNA and RNA through various binding modes.
Small molecules primarily interact with double-stranded DNA (dsDNA) in two main ways: intercalation and groove binding. nih.govsemanticscholar.org
Intercalation involves the insertion of a planar, aromatic part of the molecule between the base pairs of the DNA double helix. researchgate.netbiolegend.com This binding mode causes a significant distortion of the DNA structure, leading to an unwinding and lengthening of the helix. semanticscholar.org
Groove Binding occurs when a molecule fits into the minor or major groove of the DNA helix. nih.govbiolegend.com This interaction is often driven by shape complementarity, hydrogen bonding, and van der Waals forces, and it typically causes less distortion to the DNA structure compared to intercalation. semanticscholar.org
Azo dyes, due to their aromatic nature, have the potential to act as DNA intercalators. mdpi.com However, the specific binding mode is dependent on the dye's structure. Some azo dyes have been shown to bind to the minor groove of DNA. mdpi.com Computational molecular docking studies can be used to predict the preferred binding mode and affinity of a dye for DNA. mdpi.com For instance, studies on other azo dyes have identified the azo, nitro, hydroxyl, and ammonium (B1175870) groups as playing a key role in minor groove recognition. mdpi.com
The binding of a dye to DNA or RNA can be studied using various biophysical techniques:
UV-Vis Spectroscopy: A bathochromic (red) shift in the dye's absorption spectrum upon addition of DNA is often indicative of intercalation. researchgate.net
Fluorescence Spectroscopy: Intercalating dyes often exhibit a significant increase in fluorescence intensity upon binding to DNA.
Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA, as well as the appearance of an induced CD signal for the dye, can distinguish between intercalation and groove binding. nih.gov
Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a ligand is a classic sign of intercalation, as the DNA helix lengthens. nih.gov
Interactive Table: Potential Binding Modes of Azo Dyes to DNA
| Binding Mode | Key Structural Feature | Effect on DNA Structure |
| Intercalation | Planar aromatic system | Unwinding and lengthening of the helix |
| Minor Groove Binding | Crescent-shaped molecule, flexible | Minimal distortion |
| Major Groove Binding | Bulkier ligands | Minimal distortion |
The binding of a dye to DNA or RNA can have significant consequences for the structure and function of the nucleic acid. semanticscholar.org
Structural Impact:
Conformational Changes: Both intercalation and groove binding can induce local conformational changes in the DNA double helix. nih.gov For instance, protein binding can induce a transition from the typical B-form DNA to a Bо-form, characterized by a narrower minor groove. gatech.edu
Functional Impact:
Replication and Transcription: The binding of a molecule to DNA can interfere with the processes of DNA replication and transcription by blocking the movement of polymerases along the DNA template. frontiersin.org
Gene Expression: By altering DNA conformation or blocking transcription factor binding sites, dye binding can modulate gene expression. nih.govfrontiersin.org Some DNA adducts formed by chemicals can also lead to epigenetic alterations, which cause changes in gene expression. frontiersin.org
DNA Damage: Some azo dyes or their metabolites can form covalent adducts with DNA, leading to DNA damage. frontiersin.orgresearchgate.net This can occur through the formation of reactive intermediates that attack the DNA nucleobases, particularly guanine. frontiersin.orgresearchgate.net Such adducts can cause mutations if not repaired. frontiersin.org
The interaction of this compound with nucleic acids would need to be experimentally determined to fully understand its specific impacts.
General Principles of Dye-Biomacromolecule Recognition
The interaction between a dye and a biological macromolecule is a nuanced process governed by the principles of molecular recognition. This recognition is not random; it is directed by a series of specific, non-covalent interactions that collectively determine the affinity and specificity of the binding. For a polyanionic, copper-complexed azo dye such as this compound, the binding mechanism is multifaceted, involving a combination of forces that stabilize the dye-biomacromolecule complex. Understanding these foundational interactions is crucial for predicting how the dye will behave in a biological system, such as in its application as a histological stain for structures like collagen or amyloid fibrils.
Role of Non-Covalent Interactions (Electrostatic, Hydrophobic, Hydrogen Bonding)
Non-covalent interactions are the cornerstone of dye-biomacromolecule recognition, providing the necessary forces to bind the dye to its target without forming permanent chemical bonds. nih.gov The structure of this compound, a large molecule featuring multiple charged groups, aromatic rings, and hydrogen-bonding moieties, allows it to engage in several types of these interactions simultaneously.
Electrostatic Interactions: As a polyanionic dye, this compound possesses multiple sulfonate (-SO₃⁻) groups, which confer a significant net negative charge in aqueous solution. worlddyevariety.com Consequently, electrostatic attraction is a primary driving force for its interaction with positively charged regions on biological macromolecules. ontosight.ai Proteins, for example, present patches of positive charge on their surfaces through the side chains of basic amino acids like lysine (B10760008) (Lys) and arginine (Arg). The attraction between the negatively charged sulfonate groups of the dye and these positively charged amino acid residues can lead to strong and specific binding.
Research on the adsorption of this compound (also known as Sirius Red Violet RL) onto biomass surfaces highlights the critical role of electrostatics. In one study, the efficiency of dye removal from a solution was 99% at a low pH of 3. At this pH, the surface of the adsorbent is protonated and thus positively charged, leading to a strong "mutual attraction" with the negatively charged dye molecules. This demonstrates that electrostatic guidance is a key mechanism in the dye's binding behavior.
Hydrogen Bonding: The chemical structure of this compound is rich with functional groups capable of forming hydrogen bonds, which are crucial for the stability and specificity of molecular interactions. The molecule contains numerous hydrogen bond acceptor sites (e.g., the oxygen atoms of the sulfonate and hydroxyl groups, and the nitrogen atoms of the azo groups) and hydrogen bond donor sites (e.g., the hydrogen atoms of amine and hydroxyl groups). ontosight.ai These groups can form a network of hydrogen bonds with corresponding donor and acceptor sites on a biomacromolecule, such as the peptide backbone of a protein or the polar groups of amino acid side chains. This network of directional, specific contacts significantly contributes to the stability of the bound complex.
The following interactive table summarizes the key non-covalent interactions involving this compound.
| Interaction Type | Structural Basis in this compound | Interacting Partner on Biomacromolecule (Example) | Primary Role in Recognition |
|---|---|---|---|
| Electrostatic Attraction | Multiple anionic sulfonate (-SO₃⁻) groups | Positively charged amino acid residues (e.g., Lysine, Arginine) | Long-range attraction and primary binding force to charged sites |
| Hydrogen Bonding | Sulfonate, amine, hydroxyl, and azo groups | Peptide backbone amides, polar amino acid side chains | Specificity and stabilization of the complex orientation |
| Hydrophobic Interactions | Aromatic naphthalene (B1677914) ring structures | Nonpolar amino acid residues (e.g., Leucine, Phenylalanine) | Binding to nonpolar pockets and contribution to overall affinity |
Thermodynamic Characterization of Binding Events in Biological Contexts
While specific quantitative thermodynamic data for the binding of this compound to a particular biomacromolecule are not extensively documented in the literature, the thermodynamic profile can be inferred from the general principles governing dye-macromolecule interactions. The binding process is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
Enthalpic Contribution (ΔH): The enthalpy change (ΔH) reflects the net change in bond energies upon complex formation. The formation of favorable, non-covalent interactions such as electrostatic bonds and hydrogen bonds is an exothermic process, which contributes to a negative (favorable) ΔH. The strength and number of these interactions formed between this compound and a macromolecule will largely determine the magnitude of the enthalpic driving force.
Desolvation: Both the dye and the binding site on the macromolecule are surrounded by ordered shells of water molecules. The binding event releases many of these water molecules into the bulk solvent, leading to a significant increase in the disorder of the system.
Counter-ion Release: For highly charged polyelectrolytes like this compound binding to a charged macromolecule, the release of condensed counter-ions from both surfaces upon complex formation also leads to a significant increase in entropy.
For many direct dyes, the binding process is found to be endothermic (positive ΔH), indicating that the reaction is primarily driven by a large positive entropy change (ΔS). However, depending on the specific interactions, an enthalpy-driven process is also possible. The balance between enthalpy and entropy ultimately dictates the binding affinity and its dependence on temperature.
The following interactive table summarizes the expected thermodynamic signatures for the binding of this compound.
| Thermodynamic Parameter | Sign | Interpretation in the Context of Binding |
|---|---|---|
| Gibbs Free Energy (ΔG) | Negative (-) | The binding process is spontaneous. |
| Enthalpy (ΔH) | Negative (-) or Positive (+) | Reflects the net heat change from bond formation/breakage. A negative value indicates the dominance of exothermic electrostatic and hydrogen bonding. A positive value suggests an endothermic process where desolvation effects are dominant. |
| Entropy (ΔS) | Positive (+) | The binding is typically driven by an increase in system disorder, primarily due to the release of ordered water molecules and counter-ions from the interacting surfaces. |
Advanced Analytical Methodologies for Dye Research
Chromatography-Based Separations
Chromatography is a fundamental technique for separating the components of a mixture, making it essential for dye analysis. By distributing the dye molecules between a stationary phase and a mobile phase, researchers can isolate the main dye component from impurities, precursors, and degradation products. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of dyes and monitoring their degradation. researchgate.net In the analysis of a compound like Direct Violet 47, HPLC separates the primary dye molecule from any by-products of its synthesis or subsequent degradation products. heraldopenaccess.us The technique is highly sensitive and can quantify components in complex mixtures. lcms.cz
For purity assessment, a sample of the dye is injected into the HPLC system. The resulting chromatogram displays a series of peaks, with the largest peak typically representing the intact dye. Smaller peaks indicate the presence of impurities. The relative area of these peaks allows for the quantification of the dye's purity.
In degradation studies, HPLC is used to track the reduction of the parent dye concentration over time while simultaneously monitoring the emergence of new peaks corresponding to degradation intermediates. heraldopenaccess.usmdpi.com This is crucial for understanding the kinetics and pathways of dye breakdown. mdpi.com Analytical methods are often based on reverse-phase columns with a gradient elution program, using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) as the mobile phase. lcms.czfda.gov
Table 1: Illustrative HPLC Parameters for Dye Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reverse-phase C18 (e.g., 100 mm x 4.6 mm, 2.7 µm) mdpi.com |
| Mobile Phase | A: Ammonium (B1175870) formate (B1220265) buffer in water; B: Acetonitrile mdpi.com |
| Elution | Gradient program (e.g., 20% to 100% B over 30 min) mdpi.com |
| Flow Rate | 0.8 mL/min mdpi.com |
| Detection | Photodiode Array (PDA) or UV-Vis Detector (e.g., 500-600 nm) mdpi.comfda.gov |
| Injection Volume | 2-10 µL mdpi.com |
High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatography technique used for the identification and separation of dyes. researchgate.net It offers the advantage of analyzing multiple samples simultaneously and is a cost-effective method for routine analysis. ojp.govuni-hohenheim.de For dye identification, HPTLC provides a high degree of chemical information, making the results highly specific. researchgate.net
The process involves spotting a small amount of the dye solution onto a pre-coated plate, typically silica (B1680970) gel. researchgate.net The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the dye components based on their different affinities for the stationary and mobile phases. ijprajournal.com The separation results in distinct bands, and the distance traveled by each component relative to the solvent front is known as the Retardation factor (Rf), a key parameter for identification. ojp.gov
HPTLC is particularly effective in distinguishing between different classes of dyes, such as direct and reactive dyes. researchgate.net The separated dye spots can be visualized under visible or UV light, and a densitometer can be used to record their absorption spectra for further characterization. researchgate.netresearchgate.net
Table 2: Example HPTLC System and Typical Rf Values for Direct Dyes
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 on Aluminium plates researchgate.net |
| Mobile Phase | Butanol:Acetone:Water (25:15:10) researchgate.net |
| Analyte Example | Direct Sky Blue FF |
| hRf Value (Rf x 100) | 80.7 researchgate.net |
| Analyte Example | Direct Red 12B |
| hRf Value (Rf x 100) | 71.9 researchgate.net |
Mass Spectrometry (MS) for Molecular Characterization
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and structure of compounds. annualreviews.org For complex molecules like this compound, MS is essential for unambiguous identification and structural elucidation. researchgate.net Techniques like electrospray ionization (ESI) are used to ionize non-volatile, polysulphonated dyes for analysis. upce.cz
High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound by providing highly accurate mass measurements. annualreviews.orgresearchgate.net Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, the ion of the parent dye is isolated, fragmented through collision with a gas, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern serves as a molecular fingerprint, helping to confirm the dye's structure, including the arrangement of its azo bonds and substituent groups. nih.gov
This same principle is applied to identify metabolites when studying the biological fate of the dye. Metabolites, which are modified forms of the parent dye produced by enzymatic reactions in an organism, can be detected and identified by the characteristic mass shifts from the parent molecule. For instance, the identification of metabolites of Crystal Violet has been successfully achieved using GC-MS and LC-MS. nih.govnih.gov
When this compound undergoes chemical, photochemical, or biological degradation, it breaks down into smaller molecules. heraldopenaccess.us Mass spectrometry, often coupled with a chromatographic separation technique like GC-MS or LC-MS, is the definitive method for separating and identifying these degradation intermediates and by-products. doi.orgresearchgate.net
The analysis of degradation products is critical for understanding the degradation mechanism and assessing the environmental impact of the dye, as some intermediates can be more toxic than the parent compound. researchgate.net For azo dyes, a common degradation pathway involves the reductive cleavage of the nitrogen-nitrogen double bond, leading to the formation of various aromatic amines. frontiersin.org Subsequent reactions can lead to simpler organic compounds. researchgate.net
Table 3: Hypothetical Degradation Intermediates of this compound
| Compound Name | Molecular Formula |
|---|---|
| 5-amino-2-((4-amino-3-sulfonatophenyl)amino)carbonyl)aniline-4-sulfonic acid | C₁₃H₁₄N₄O₇S₂ |
| 6-amino-5-((2-amino-5-sulfonatophenyl)diazenyl)naphthalene-2-sulfonic acid | C₁₆H₁₄N₄O₇S₂ |
| N-(4-amino-3-sulfonatophenyl)acetamide | C₈H₁₀N₂O₄S |
Advanced Microscopy Techniques
Advanced microscopy provides high-resolution imaging that can be applied to dye research to visualize the dye's interaction with various substrates and biological systems.
Confocal microscopy and its counterpart, multiphoton microscopy, are powerful tools for producing high-resolution, 3D images without out-of-focus blur. acs.org These techniques could be used to study the penetration and distribution of this compound within textile fibers, providing insights into the dyeing process and the uniformity of coloration. In biological studies, they can visualize the localization of the fluorescent dye within cells or tissues, helping to understand mechanisms of uptake and cytotoxicity. uni-muenchen.de
Light-Sheet Fluorescence Microscopy (LSFM) allows for rapid imaging of large samples with reduced phototoxicity, making it suitable for observing the interaction of dyes with living organisms or tissues over time. acs.org Other specialized techniques, such as those combining nanoextraction with mass spectrometry, can provide molecular information directly from a microscopic spot on a surface, which could be applied to analyze dyed materials. rsc.org
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Crystal Violet |
| Direct Red 31 |
| Direct Sky Blue FF |
| Direct Red 12B |
| Acetonitrile |
| Methanol |
| Ammonium formate |
| Butanol |
| Acetone |
| 5-amino-2-((4-amino-3-sulfonatophenyl)amino)carbonyl)aniline-4-sulfonic acid |
| 6-amino-5-((2-amino-5-sulfonatophenyl)diazenyl)naphthalene-2-sulfonic acid |
| N-(4-amino-3-sulfonatophenyl)acetamide |
| Naphthalene-2,6-disulfonic acid |
| Aromatic amines |
Scanning Electron Microscopy (SEM) for Surface Morphology and Adsorbent Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of solid materials at high magnification. It operates by scanning a focused beam of electrons over a sample's surface. ijcce.ac.ir The interaction of these electrons with the sample's atoms produces various signals, primarily secondary electrons, which are collected by a detector to form an image. ijcce.ac.ir This method provides detailed information about surface texture, porosity, and the physical form of materials. taylorfrancis.com
In the context of dye research, SEM is invaluable for characterizing the surface morphology of adsorbents used for dye removal from aqueous solutions. ekb.ege3s-conferences.orgscientiaplena.org.br By comparing SEM images of an adsorbent material before and after exposure to a dye solution, researchers can observe changes such as the filling of pores or the adherence of dye aggregates to the surface. chemmethod.com For instance, when studying the adsorption of a dye like this compound onto a new biochar or nanocomposite material, SEM would reveal the adsorbent's initial porous structure and any subsequent smoothing or coating by the dye molecules, providing qualitative evidence of the adsorption process. ekb.egchemmethod.com While SEM provides excellent surface detail and a large depth of field, it does not typically offer chemical identification directly, though it can be coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDS) for elemental analysis. e3s-conferences.org
Table 1: Illustrative SEM Analysis of an Adsorbent for this compound Removal
| Parameter | Observation Before Adsorption | Observation After Adsorption with this compound | Interpretation |
| Surface Topography | Highly porous and irregular surface with numerous cavities. | Smoother surface with filled pores and visible aggregate coating. | Successful adsorption of dye molecules onto the adsorbent surface and within its porous structure. |
| Particle Morphology | Distinct and well-defined particle boundaries. | Agglomeration of particles, with dye molecules acting as a binding agent. | The dye facilitates interaction between adsorbent particles. |
| Pore Structure | Clear, open porous network visible at high magnification. | Pores are visibly blocked or reduced in diameter. | The pore-filling is a significant mechanism for dye removal. |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the analysis of a material's internal structure, crystallinity, and the morphology of individual nanoparticles. In TEM, a high-energy beam of electrons is transmitted through an ultra-thin specimen. nih.gov The interactions of the electrons with the sample as they pass through form an image, which is then magnified and focused onto an imaging device. nih.gov
TEM is particularly crucial in the study of nanostructured materials used for dye degradation or adsorption. ekb.egnih.gov For example, if nanoparticles like functionalized magnetite or zinc oxide are synthesized to interact with this compound, TEM can be used to determine their size, size distribution, shape, and lattice structure. nih.gov It can visualize the core-shell structure of composite nanoparticles and confirm the dispersion of active components. nih.gov Unlike SEM, which primarily images surfaces, TEM provides a two-dimensional projection of the sample's internal structure, revealing details about the crystalline or amorphous nature of the nanostructures. nih.gov This information is vital for understanding how the nanostructure's physical properties contribute to its efficiency in dye interaction.
Table 2: Nanostructural Characterization via TEM for a Hypothetical Dye-Degrading Nanomaterial
| Parameter | Information Provided by TEM | Relevance to this compound Research |
| Particle Size & Distribution | Measures the dimensions of individual nanoparticles (e.g., 10-50 nm). | Affects surface-area-to-volume ratio, directly influencing the number of active sites available for dye interaction. |
| Morphology | Reveals the shape of the nanostructures (e.g., spherical, rod-like, sheets). | The shape can influence how the nanomaterial interacts with the large, complex structure of this compound. |
| Crystallinity | High-resolution imaging can show lattice fringes, indicating crystalline domains. | The crystalline phase of a catalyst can determine its electronic properties and photocatalytic activity. |
| Internal Structure | Visualizes core-shell architectures or the distribution of different phases within a composite. | Confirms the successful synthesis of multifunctional materials designed for targeted dye capture or degradation. |
Atomic Force Microscopy (AFM) for Surface Topography and Molecular Interactions
Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique capable of providing three-dimensional surface profiles at the nanometer scale. mdpi.com It functions by scanning a sharp tip, located at the end of a flexible cantilever, across a sample surface. bdu.ac.in Forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a topographical map. bdu.ac.in AFM can operate in various modes, including contact and tapping modes, and can be used in air or liquid, making it suitable for biological samples. rsc.orgnih.gov
In dye research, AFM is used to obtain highly detailed 3D images of a surface before and after dye adsorption, quantifying changes in surface roughness with sub-nanometer precision. nist.gov For a compound like this compound, AFM could be used to image a substrate, such as a modified cellulose (B213188) film, to observe how individual or small aggregates of dye molecules arrange on the surface. Beyond imaging, AFM can perform force spectroscopy. bdu.ac.in By functionalizing the AFM tip, it is possible to measure the specific adhesion forces between the tip and the dye molecule, or between a dye molecule and a substrate, providing direct insight into the molecular interactions governing adsorption. rsc.org
Table 3: Potential AFM Measurements in this compound Research
| Measurement Type | Parameter Measured | Scientific Insight |
| Topographic Imaging | Surface Roughness (Ra, Rq) | Quantifies changes in surface texture upon dye adsorption, indicating the uniformity of dye coverage. |
| Topographic Imaging | Feature Height & Volume | Measures the size of adsorbed dye aggregates on a surface. |
| Phase Imaging | Material Property Variation | Differentiates between areas of the substrate and adsorbed dye based on differences in adhesion or viscoelasticity. |
| Force Spectroscopy | Adhesion Force | Measures the strength of the bond between the dye molecule and a specific surface or functional group. |
| Force Spectroscopy | Young's Modulus | Characterizes the stiffness or mechanical properties of a surface, and how they change after dye incorporation. nih.gov |
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction (XRD) is a primary and non-destructive technique for investigating the structure of crystalline materials. currenta.de It is based on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern of constructive interference, governed by Bragg's Law. iastate.edu The resulting diffraction pattern is unique to a specific crystalline structure and serves as a "fingerprint" for identification. uio.no
Solid-State Structure Determination and Crystal Packing Analysis
Table 4: Information Derived from XRD Analysis of this compound
| XRD Technique | Parameter Determined | Significance for Dye Research |
| Single-Crystal XRD | Complete 3D Molecular Structure | Provides exact atomic coordinates, bond lengths, and angles, confirming the molecular geometry. |
| Single-Crystal XRD | Crystal System & Space Group | Defines the symmetry and fundamental repeating unit of the crystal. |
| Powder XRD (XRPD) | Phase Identification | Identifies the specific crystalline form(s) of this compound present in a powder sample. |
| Powder XRD (XRPD) | Unit Cell Dimensions | Determines the size and shape of the repeating lattice unit. |
| Powder XRD (XRPD) | Crystallite Size | Estimates the size of coherent crystalline domains within the powder. |
| Powder XRD (XRPD) | Percent Crystallinity | Quantifies the proportion of crystalline versus amorphous material in a sample. |
Supramolecular Interactions in Crystalline Environments
The arrangement of molecules in a crystal is dictated by non-covalent intermolecular forces, collectively known as supramolecular interactions. researchgate.net The analysis of a crystal structure determined by XRD provides a detailed map of these interactions, which are crucial for understanding the physical properties of the solid dye. This compound, with its multiple hydroxyl, amine, and sulfonate groups, as well as aromatic rings, can participate in a variety of such interactions. worlddyevariety.com These include strong hydrogen bonds (O-H···O, N-H···O), π-π stacking between the naphthalene (B1677914) rings, and weaker van der Waals forces. Understanding this supramolecular assembly is key to crystal engineering, where the goal is to design crystals with desired properties by controlling these non-covalent interactions. researchgate.net
Neutron Crystallography for Hydrogen Atom Localization and Dynamics in Biomolecules
While X-ray diffraction is powerful, it is limited in its ability to accurately locate hydrogen atoms because X-rays scatter from electron clouds, and hydrogen has only one electron. jove.comjove.com Neutron crystallography overcomes this limitation because neutrons scatter from atomic nuclei. nih.govberstructuralbioportal.org The scattering power of hydrogen (and its isotope, deuterium) for neutrons is comparable to that of heavier atoms like carbon or oxygen, making it possible to precisely determine the positions of hydrogen atoms. berstructuralbioportal.orgepj-conferences.org
This technique is exceptionally valuable for studying dye interactions with biomolecules, such as proteins or nucleic acids. jove.comnih.gov By determining hydrogen atom locations, neutron crystallography can unambiguously establish the protonation states of amino acid residues in an enzyme's active site or the specific orientation of water molecules in a binding pocket. jove.comepj-conferences.org This information is critical for understanding the mechanisms of enzyme catalysis, molecular recognition, and the thermodynamics of ligand binding, all of which could be relevant if this compound were to be studied in a biological context. berstructuralbioportal.orgepj-conferences.org The technique is non-destructive, allowing data collection at room temperature, which can provide a more physiologically relevant picture of molecular dynamics. jove.com
Future Research Directions and Emerging Applications
Development of Next-Generation Environmental Remediation Technologies for Dye Effluents
The textile industry is a major consumer of water and producer of dye-laden effluents, making the development of effective remediation technologies a critical area of research. Conventional wastewater treatment methods often struggle to completely remove recalcitrant dyes like Direct Violet 47. psu.edu Therefore, research is increasingly focused on advanced and sustainable technologies.
Advanced Oxidation Processes (AOPs) are a promising class of technologies for the degradation of complex organic pollutants. ijcce.ac.irijcce.ac.ir These methods utilize highly reactive species, primarily hydroxyl radicals, to break down the complex aromatic structure of azo dyes. ijcce.ac.irohsu.edu AOPs can be broadly categorized into non-photochemical and photochemical processes, including ozonation, Fenton oxidation, and photocatalysis. ijcce.ac.irijcce.ac.ir Studies have shown that combining different AOPs can lead to higher oxidation rates and more effective dye removal. ijcce.ac.ir For instance, the use of UV light in conjunction with ozone (UV/O₃) has been shown to be effective in degrading a mixture of dyes. aku.edu.tr
Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods. sci-hub.se This approach utilizes microorganisms like fungi and bacteria to break down dye molecules. Fungi, such as Aspergillus niger, have demonstrated the ability to decolorize direct dyes, including violet varieties, within a short period. sciencepub.net The mechanism of bioremediation often involves enzymes like laccases and azoreductases, which can cleave the azo bonds that give the dye its color. psu.eduresearchgate.net Research on yeast-based bioremediation has also shown promise, with some strains capable of breaking down dyes into less toxic aromatic amines. niscpr.res.in The synergistic effect of using co-cultures of different microorganisms, such as fungi and bacteria, has been observed to enhance the degradation of dyes like crystal violet. nih.gov
Nanotechnology is playing an increasingly important role in environmental remediation. Nanoparticles, with their high surface-area-to-volume ratio, can act as highly effective catalysts. Photocatalytic degradation using nanomaterials is a key area of investigation. For example, zinc oxide (ZnO) nanonails have demonstrated high efficiency in degrading crystal violet dye under UV irradiation, achieving a degradation rate of approximately 95% in 70 minutes. aimspress.com Similarly, manganese ferrite (B1171679) (MnFe₂O₄) and copper sulfide (B99878) (CuS) nanoparticles have also been successfully used for the photocatalytic degradation of violet dyes. semanticscholar.orgnih.gov The use of biogenic iron nanoparticles is another emerging approach in the bioremediation of azo dyes. medcraveonline.com
| Technology | Mechanism | Example/Finding | Reference |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., hydroxyl radicals) to oxidize and degrade dye molecules. | Combination of processes like ozonation and UV light enhances degradation rates of dye mixtures. | ijcce.ac.iraku.edu.tr |
| Bioremediation (Fungi) | Enzymatic degradation by fungal strains. | Aspergillus niger capable of removing 50% of tested Direct dyes in 4-24 hours. | sciencepub.net |
| Bioremediation (Yeast) | Breakdown of dye molecules by yeast strains. | Candida albicans can break down Direct Violet 51 into primary and secondary amines. | niscpr.res.in |
| Photocatalytic Degradation (Nanoparticles) | Use of semiconductor nanoparticles to generate radicals under light irradiation. | ZnO nanonails achieved ~95% degradation of Crystal Violet in 70 minutes under UV light. | aimspress.com |
Integration of Advanced Computational and Experimental Approaches in Dye Design
The design of new dyes with improved properties and reduced environmental impact can be significantly accelerated by integrating computational and experimental methods. High-throughput screening and quantitative structure-activity relationship (QSAR) modeling are powerful tools in this regard.
Quantitative Structure-Activity Relationship (QSAR) models are used to predict the properties of chemical compounds based on their molecular structure. dergipark.org.tr In the context of dyes, QSAR can be used to forecast properties like toxicity, biodegradability, and dye-fiber affinity. dergipark.org.tracs.org For azo dyes, QSAR studies have been employed to investigate toxicological properties, such as skin sensitization and mutagenicity, by comparing raw materials and final products. dergipark.org.tr These models can help in the early identification of potentially harmful compounds, guiding the synthesis of safer alternatives. nih.govdergipark.org.tr
High-Throughput Screening (HTS) , particularly virtual HTS, allows for the rapid evaluation of large libraries of potential dye molecules. chemrxiv.orgrsc.org By using computational methods like density functional tight-binding, researchers can map the optoelectronic property space of thousands of dye candidates. chemrxiv.orgrsc.org This approach has been used to screen for dyes suitable for applications like dye-sensitized solar cells. chemrxiv.orgnanoge.org The combination of HTS with automated experimental setups can further accelerate the discovery of novel dyes with specific functionalities. broadinstitute.orgnih.gov This integrated approach allows for the establishment of structure-activity relationships and the design of biomimetic dyes with high specificity. nih.gov
Exploration of this compound Analogues in Novel Functional Materials (e.g., Photoswitches, Sensors)
The inherent properties of the azo functional group (-N=N-) open up possibilities for the use of this compound analogues in advanced functional materials. Azo compounds are known for their ability to undergo reversible cis-trans isomerization when exposed to light or heat, a property that makes them ideal candidates for photoswitches and other photoresponsive materials. mdpi.compreprints.org
The extensive π-electron conjugation system in aromatic azo compounds, like this compound, is responsible for their color and can be tuned by modifying the substituents on the aromatic rings. mdpi.comnih.gov This tunability allows for the design of molecules with specific absorption characteristics and photo-switching behaviors. Recent advances in the synthesis of aromatic azo compounds have facilitated the design of light-responsive materials at the molecular level. mdpi.comnih.gov
Analogues of this compound could potentially be incorporated into polymers to create photoresponsive materials for applications in data storage, optical switches, and smart coatings. numberanalytics.comscbt.com Furthermore, the distinct color changes of azo compounds in response to varying chemical environments, such as pH, make them suitable for use as chemical sensors and indicators. scbt.com The exploration of this compound analogues in these areas could lead to the development of novel materials with tailored functionalities.
Sustainable Synthesis and Processing Methodologies in Dye Chemistry
The traditional synthesis of azo dyes often involves harsh conditions and the use of hazardous chemicals. rsc.org Green chemistry principles are being increasingly applied to develop more sustainable and environmentally friendly synthesis routes.
Solvent-Free Synthesis: One promising approach is the use of solvent-free or solid-state reactions. tandfonline.com Grinding techniques, for instance, have been shown to be an efficient and green method for synthesizing azo dyes, offering advantages such as simplicity, higher yields, and shorter reaction times. rsc.orgtandfonline.com
Green Catalysts: The use of reusable and environmentally benign catalysts is another key aspect of sustainable dye chemistry. Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been successfully employed as a recyclable catalyst for the synthesis of azo dyes under solvent-free conditions. rsc.orgresearchgate.net Similarly, nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) has been used as an efficient solid acid catalyst. tandfonline.comresearchgate.net
Continuous Processing: Shifting from batch to continuous manufacturing processes can significantly improve the sustainability of dye production. Continuous processes using reactors like bubble columns can lead to higher yields, reduced water consumption (by 39-42%), and a smaller plant footprint compared to traditional batch processes. rsc.org
Alternative Solvents: Research into alternative, greener solvents is also a major focus. jetir.org While water is an obvious green solvent, its use can be limited by the low solubility of organic compounds. jetir.org Deep eutectic solvents (DES) are emerging as a promising alternative to volatile organic solvents in various applications, including as electrolytes in dye-sensitized solar cells. mdpi.com Other alternatives being explored include ionic liquids, supercritical carbon dioxide, and various bio-solvents. jetir.orgua.ptsigmaaldrich.comresearchgate.net
| Sustainable Approach | Description | Key Benefit | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Performing reactions by grinding solid reactants together without a solvent. | Reduces solvent waste, simplifies workup, and can increase reaction efficiency. | rsc.orgtandfonline.com |
| Green Catalysts | Utilizing recyclable, non-toxic catalysts like magnetic nanoparticles or solid acids. | Minimizes catalyst waste and allows for easier product purification. | rsc.orgtandfonline.comresearchgate.net |
| Continuous Processing | Shifting from batch production to a continuous flow system. | Reduces water and energy consumption, lowers plant footprint, and can increase yield. | rsc.org |
| Alternative Solvents | Replacing traditional volatile organic solvents with greener options like water, deep eutectic solvents, or supercritical CO₂. | Reduces pollution and health hazards associated with toxic solvents. | jetir.orgmdpi.com |
Q & A
Q. What spectroscopic methods are most effective for characterizing the structural integrity of Direct Violet 47 in aqueous solutions?
Answer: UV-Vis spectroscopy can quantify dye concentration and monitor aggregation behavior . FTIR identifies functional groups (e.g., sulfonic acid groups), while NMR (e.g., H and C) resolves molecular structure and hydrogen bonding patterns. For reproducibility, ensure solvent purity and standardized calibration curves. Triplicate measurements and statistical analysis (e.g., standard deviation) are critical to validate data .
Q. How does pH influence the stability and solubility of this compound in textile dyeing applications?
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and minimal byproducts?
Answer: Vary temperature (e.g., 60–100°C), solvent polarity, and catalyst concentration. Monitor reaction progress via TLC/HPLC. Optimize using response surface methodology (RSM) to model interactions between variables. Report yield, purity (HPLC area%), and byproduct profiles .
Advanced Research Questions
Addressing contradictions, novel methodologies, or interdisciplinary applications.
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under varying environmental conditions?
Answer: Conduct comparative studies under controlled variables (light, microbial activity, oxidants). Use LC-MS/MS to identify degradation intermediates and propose unified pathways. Apply multivariate analysis to distinguish dominant degradation mechanisms (e.g., photolysis vs. biodegradation). Replicate conflicting studies to identify methodological discrepancies (e.g., light source intensity in photodegradation assays) .
Q. What computational models best predict the adsorption behavior of this compound onto cellulose-based substrates?
Answer: Employ density functional theory (DFT) to model dye-cellulose interactions (e.g., hydrogen bonding, van der Waals forces). Validate with experimental adsorption isotherms (Langmuir vs. Freundlich models). Use molecular dynamics simulations to assess kinetic parameters. Discrepancies between model predictions and empirical data may arise from solvent effects or surface heterogeneity .
Q. How does the presence of co-pollutants (e.g., heavy metals) alter the ecotoxicological impact of this compound in aquatic systems?
Answer: Use microcosm experiments with Daphnia magna or algae. Test dye-metal combinations (e.g., Cr(VI), Cu(II)) and measure LC50, bioaccumulation, and oxidative stress biomarkers. Synergistic/antagonistic effects can be analyzed via factorial design and toxicity indices (e.g., Toxic Unit approach). Publish raw data for meta-analysis .
Methodological Considerations
- Literature Review: Use SciFinder and Reaxys to compile synthesis routes, spectral data, and toxicity profiles. Cross-reference patents and peer-reviewed studies to identify gaps .
- Statistical Validation: Report confidence intervals, p-values, and effect sizes. Use tools like R or Python for reproducibility .
- Data Transparency: Share raw datasets in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
